Ethyl 4-fluoro-3-n-propoxybenzoylformate
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Overview
Description
Ethyl 4-fluoro-3-n-propoxybenzoylformate is an organic compound with the molecular formula C₁₃H₁₅FO₄ and a molecular weight of 254.2542032 g/mol This compound is characterized by the presence of a fluorine atom, a propoxy group, and an ethyl ester functional group attached to a benzoylformate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-fluoro-3-n-propoxybenzoylformate typically involves the esterification of 4-fluoro-3-n-propoxybenzoic acid with ethyl formate. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality. Solvent recovery and recycling systems are also employed to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-fluoro-3-n-propoxybenzoylformate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4-fluoro-3-n-propoxybenzoic acid.
Reduction: 4-fluoro-3-n-propoxybenzyl alcohol.
Substitution: 4-amino-3-n-propoxybenzoylformate.
Scientific Research Applications
Ethyl 4-fluoro-3-n-propoxybenzoylformate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-fluoro-3-n-propoxybenzoylformate involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom enhances its reactivity and binding affinity to target molecules. The propoxy group contributes to its lipophilicity, facilitating its penetration through biological membranes. The ester functional group can undergo hydrolysis to release active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-fluorobenzoate
- Ethyl 3-n-propoxybenzoate
- Ethyl 4-fluoro-3-methoxybenzoylformate
Uniqueness
Ethyl 4-fluoro-3-n-propoxybenzoylformate is unique due to the combination of its fluorine atom, propoxy group, and benzoylformate core. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry. Compared to similar compounds, it offers enhanced reactivity and potential biological activities .
Properties
IUPAC Name |
ethyl 2-(4-fluoro-3-propoxyphenyl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO4/c1-3-7-18-11-8-9(5-6-10(11)14)12(15)13(16)17-4-2/h5-6,8H,3-4,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JELHYGVFLPRNML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)C(=O)C(=O)OCC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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